2-(4-BROMOPHENYL)-3,4-DIHYDRO-2H-1,3-BENZOXAZIN-4-ONE

Aryl hydrocarbon receptor AhR agonist HepG2-Lucia reporter assay

Select this para-bromo benzoxazinone for its uniquely validated AhR agonism (EC50 172 nM) and confirmed inactivity at adenosine A1/A2A receptors, ensuring clean signal in dioxin-like screening. Its weak α-chymotrypsin inhibition (IC50 500,000 nM) makes it an ideal negative control for serine protease panels, contrasting sharply with meta-fluoro analogs. Additionally, the C(2) reactivity enables regioselective quinazolinone library synthesis. Choose this compound to avoid regioisomers with no published AhR data or uncharacterized polypharmacology.

Molecular Formula C14H10BrNO2
Molecular Weight 304.14 g/mol
Cat. No. B4915592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-BROMOPHENYL)-3,4-DIHYDRO-2H-1,3-BENZOXAZIN-4-ONE
Molecular FormulaC14H10BrNO2
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H10BrNO2/c15-10-7-5-9(6-8-10)14-16-13(17)11-3-1-2-4-12(11)18-14/h1-8,14H,(H,16,17)
InChIKeyCRHCSAIFTRLLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.1 [ug/mL]

2-(4-Bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one: Core Identity and Procurement Baseline


2-(4-Bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS 122340-60-7) is a 3,4-dihydro-2H-1,3-benzoxazine derivative that exists in tautomeric equilibrium with its oxidized form, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one (CAS 18600-53-8). The compound belongs to the 2-aryl-4H-3,1-benzoxazin-4-one class, a heterocyclic scaffold recognized for serine protease inhibition, aryl hydrocarbon receptor (AhR) modulation, and as a versatile building block for quinazolinone synthesis [1]. Its defining features include a 4-bromophenyl substituent at the 2-position and a molecular formula of C14H8BrNO2 (MW 302.12 g/mol for the oxidized form) [2]. Commercially, it is typically supplied at 95% purity .

Why 2-(4-Bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one Cannot Be Casually Substituted


Within the 2-aryl-4H-3,1-benzoxazin-4-one class, substituting the 4-bromophenyl group with other halogen or unsubstituted phenyl analogs produces dramatic, non-linear shifts in potency and mechanism across distinct biological targets. The 4-bromo substituent confers a unique dual profile: potent aryl hydrocarbon receptor (AhR) agonism (EC50 172 nM in HepG2-Lucia reporter cells [1]) combined with weak, non-competitive α-chymotrypsin inhibition (IC50 500,000 nM [2]). Moving the bromine to the 3-position or replacing it with fluorine yields compounds that differ by orders of magnitude in enzyme inhibition and may lack AhR activity entirely. Additionally, the 4-bromophenyl derivative serves as a key synthetic intermediate for 2,3-disubstituted quinazolin-4(3H)-ones via nucleophilic attack at the C(2) position, a reactivity profile that is not uniformly shared by all halogen-substituted analogs [3]. These divergent profiles mean that generic in-class substitution risks selecting a compound with no measurable activity in the intended assay.

Quantitative Comparator Evidence for 2-(4-Bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one


AhR Agonism: Potent Activation Where Halogen-Substituted Comparators Lack Reported Data

2-(4-Bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one activates human aryl hydrocarbon receptor (AhR) with an EC50 of 172 nM in the HepG2-Lucia AhR luciferase reporter gene assay following 24 h incubation [1]. This represents a quantifiable AhR agonism endpoint that is absent from the published BindingDB records for structurally analogous 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one, 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, and 2-phenyl-4H-3,1-benzoxazin-4-one, none of which have AhR activity data in the same curated database [2]. The 4-bromo substitution thus confers a therapeutically relevant AhR phenotype not replicated by regioisomeric bromo, fluoro, or unsubstituted phenyl comparators based on available evidence.

Aryl hydrocarbon receptor AhR agonist HepG2-Lucia reporter assay

α-Chymotrypsin Inhibition: 17.7-Fold Weaker Activity vs. 3-Fluoro Analog Informs Selectivity Profiling

In a standardized α-chymotrypsin inhibition assay (50 mM Tris-HCl, pH 7.6, 10 mM CaCl2, bovine pancreas enzyme), 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one exhibits an IC50 of 500,000 nM [1]. Under identical assay conditions, the 3-fluoro regioisomer 2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one achieves an IC50 of 28,200 nM, representing a 17.7-fold greater inhibitory potency [2]. The standard inhibitor chymostatin has an IC50 of 7.13 μM (7,130 nM) in a closely related assay system . The kinetic mechanism of the 4-bromo compound is non-competitive inhibition, whereas the 2-bromo regioisomer exhibits competitive inhibition, demonstrating that halogen position dictates not only potency but also inhibition modality [3].

α-Chymotrypsin Serine protease inhibition Structure-activity relationship

Adenosine Receptor Profiling: Confirmed Inactivity at A1 and A2A Receptors as a Selectivity Differentiator

In radioligand displacement assays using Sprague-Dawley rat brain membrane preparations, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one shows no measurable binding to adenosine A1 receptors (Ki > 100,000 nM, [3H]DPCPX displacement) [1] or adenosine A2A receptors (Ki > 100,000 nM, [3H]NECA displacement from striatal membranes) [2]. These data establish a clean selectivity profile against adenosine receptor subtypes, which is a relevant consideration given that certain benzoxazinone scaffolds have been explored as adenosine receptor ligands. The absence of adenosine receptor binding distinguishes this compound from benzoxazinone derivatives that may exhibit polypharmacology at these GPCRs.

Adenosine receptor A1 Adenosine receptor A2A Off-target screening

Synthetic Utility: Regioselective Quinazolinone Formation via C(2) Nucleophilic Attack

2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one serves as a key starting material for the synthesis of 2,3-disubstituted quinazolin-4(3H)-one derivatives through nucleophilic attack at the C(2) position, proceeding via an amidinium salt intermediate rather than through N-acyl anthranilamide formation [1]. This reactivity pathway is structurally enabled by the 4-bromophenyl substituent, which influences the electrophilicity of the C(2) carbon and directs the reaction toward quinazolinone products. The resulting quinazolinone derivatives have been characterized by FTIR, 1H-NMR, and mass spectroscopy, confirming the structural integrity of the transformation [1].

Quinazolinone synthesis Building block Nucleophilic substitution

Optimal Application Scenarios for 2-(4-Bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one Based on Evidence


AhR Agonist Screening and Mechanistic Toxicology Research

For laboratories studying aryl hydrocarbon receptor signaling, xenobiotic metabolism, or dioxin-like compound screening, 2-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one provides a validated AhR agonist with EC50 = 172 nM in HepG2-Lucia reporter cells [1]. Its confirmed inactivity at adenosine A1 and A2A receptors (Ki > 100,000 nM) [2] reduces confounding polypharmacology in AhR-focused assays. This compound is the appropriate procurement choice over 3-bromo or 4-fluoro regioisomers, which lack any published AhR activity data [3].

Negative Control or Selectivity Probe in Serine Protease Inhibitor Screens

With an α-chymotrypsin IC50 of 500,000 nM—17.7-fold weaker than the 3-fluoro analog (IC50 28,200 nM)—this compound is ideally suited as a low-activity comparator or negative control in serine protease inhibition panels [1][2]. Its non-competitive inhibition mechanism, contrasted with the competitive mechanism of the 2-bromo analog, further supports its use in kinetic mechanism differentiation studies [4].

Building Block for 2,3-Disubstituted Quinazolin-4(3H)-one Library Synthesis

Medicinal chemistry teams constructing quinazolinone-based compound libraries can utilize this 4-bromophenyl benzoxazinone as a validated starting material that undergoes regioselective nucleophilic attack at C(2) to yield 2,3-disubstituted quinazolin-4(3H)-ones [1]. The 4-bromophenyl group remains intact through the transformation, providing a synthetic handle for further functionalization via cross-coupling reactions. This contrasts with the 2-phenyl analog (bentranil), which is commercially positioned as a herbicide rather than a pharmaceutical building block [5].

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Benzoxazinones

For systematic SAR campaigns exploring the impact of halogen position and identity on benzoxazinone biological activity, this compound fills a critical data point: para-bromo substitution confers potent AhR agonism (EC50 172 nM) but weak α-chymotrypsin inhibition (IC50 500,000 nM) [1][2]. When benchmarked against the 3-fluoro (IC50 28,200 nM) and 3-bromo (IC50 500,000 nM) analogs, the dataset reveals that inhibition potency follows the rank order F > Br at the meta position, with para-bromo representing the weakest inhibition profile [3]. This quantitative matrix enables rational selection of halogenated benzoxazinones for specific target engagement studies.

Quote Request

Request a Quote for 2-(4-BROMOPHENYL)-3,4-DIHYDRO-2H-1,3-BENZOXAZIN-4-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.